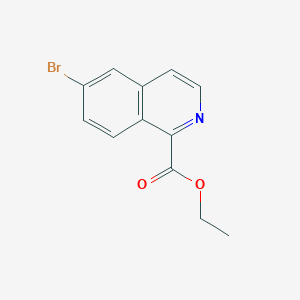

Ethyl 6-bromoisoquinoline-1-carboxylate

Vue d'ensemble

Description

Ethyl 6-bromoisoquinoline-1-carboxylate is an organic compound with the molecular formula C12H10BrNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the sixth position and an ethyl ester group at the first position of the isoquinoline ring. It is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 6-bromoisoquinoline-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated isoquinoline with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the sixth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding isoquinoline derivative without the bromine atom.

Oxidation: Oxidative reactions can modify the isoquinoline ring, potentially forming quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted isoquinoline derivatives depending on the nucleophile used.

Reduction: The major product is isoquinoline-1-carboxylate.

Oxidation: Products can include quinoline derivatives or other oxidized isoquinoline compounds.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 6-bromoisoquinoline-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique structural features.

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Properties : this compound has demonstrated significant antimicrobial effects against various pathogens.

- Anticancer Potential : Research indicates that it may inhibit cell proliferation in cancer cell lines through mechanisms such as:

- Induction of G1 cell cycle arrest.

- Triggering apoptosis in cancer cells.

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate cellular signaling makes it a candidate for further medicinal exploration.

Industrial Applications

In addition to its role in pharmaceutical synthesis, this compound is used in producing fine chemicals and as a building block for dyes and pigments.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibits antiproliferative effects against breast cancer cell lines, leading to significant reductions in cell viability through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research conducted on various bacterial strains indicated that this compound displays potent antimicrobial activity, making it a candidate for developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of ethyl 6-bromoisoquinoline-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Ethyl 6-bromoisoquinoline-1-carboxylate can be compared with other isoquinoline derivatives such as:

Ethyl isoquinoline-1-carboxylate: Lacks the bromine substitution, which may result in different reactivity and biological activity.

6-Bromoisoquinoline: Lacks the ester group, affecting its solubility and chemical properties.

Ethyl 6-chloroisoquinoline-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

Ethyl 6-bromoisoquinoline-1-carboxylate (CAS No. 1020576-70-8) is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bromine atom at the 6th position of the isoquinoline ring and a carboxylate group at the 1st position. Its molecular formula is C₁₂H₁₀BrNO₂, and it exhibits significant interactions with various enzymes and proteins, which can modulate metabolic pathways and cellular processes .

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes through mechanisms such as:

- Hydrogen Bonding : Interactions that stabilize enzyme-substrate complexes.

- Hydrophobic Interactions : Contributing to the binding affinity with lipid membranes or hydrophobic pockets within proteins.

These interactions can lead to alterations in enzyme activity, influencing signaling pathways and gene expression related to cellular metabolism .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation through:

- Induction of G1 Cell Cycle Arrest : This mechanism prevents cells from progressing to DNA synthesis, effectively halting tumor growth.

- Apoptosis : The compound can trigger programmed cell death in cancer cells, which is crucial for cancer therapy .

Enzyme Interaction Studies

This compound has been observed to interact with several key enzymes involved in metabolic pathways. For example:

- Inhibition of Kinases : It may inhibit specific kinases that play roles in cancer progression.

- Modulation of Signaling Molecules : Changes in signaling pathways can lead to altered gene expression patterns associated with cell survival and proliferation .

Comparative Analysis with Related Compounds

To understand its unique properties, a comparative analysis with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 6-chloroisoquinoline-1-carboxylate | 0.90 | Chlorine atom affects reactivity and biological activity. |

| Mthis compound | 0.85 | Methyl group alters solubility and reactivity profile. |

| Ethyl 7-bromoisoquinoline-3-carboxylate | 0.80 | Different bromine position influences biological effects. |

| Methyl 6-bromoquinazoline-4-carboxylate | 0.75 | Quinazoline ring provides distinct chemical properties. |

| Ethyl 6-bromoquinoline-4-carboxylate | 0.76 | Similar structure but different ring system impacts applications. |

This comparison illustrates how variations in halogen substitution and ring structure can significantly affect biological activity and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits IC50 values in low micromolar ranges against various cancer cell lines, suggesting potent antiproliferative effects .

- Mechanistic Insights : Research indicates that the compound induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Potential as a Pharmacophore : Ongoing research is exploring its use as a lead compound in drug development for treating various malignancies due to its favorable pharmacological profile .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 6-bromoisoquinoline-1-carboxylate for high purity and yield?

Methodological Answer :

- Reaction Conditions : Focus on temperature control (e.g., maintaining 60–80°C for bromination) and solvent selection (e.g., DMF or THF for solubility and reactivity). Catalytic systems like Pd(PPh₃)₄ or CuI may enhance cross-coupling efficiency.

- Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of brominating agents to minimize side products).

- Data Validation : Confirm purity via HPLC (>95%) and characterize using H/C NMR (e.g., ester carbonyl peak at ~165–170 ppm) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Analysis : Assign peaks using H NMR (e.g., aromatic protons at 7.5–8.5 ppm) and C NMR (e.g., brominated carbon at ~115 ppm).

- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group , Z = 4) to determine bond lengths (C-Br ≈ 1.90 Å) and dihedral angles between isoquinoline and ester groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 310) and fragmentation patterns.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Mechanistic Insights : Use DFT calculations (e.g., Gaussian 09) to model transition states for Suzuki-Miyaura couplings. Bromine’s electronegativity increases oxidative addition rates with Pd catalysts.

- Steric Effects : Analyze crystallographic data to quantify steric hindrance (e.g., Tolman cone angle >140° for bulky ligands) .

- Experimental Validation : Compare reaction kinetics with non-brominated analogs via UV-Vis or GC-MS to isolate electronic vs. steric contributions.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer :

- DFT Modeling : Optimize geometries at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Conformational Analysis : Apply Cremer-Pople puckering parameters to assess non-planarity of the isoquinoline ring using crystallographic data .

- Solvent Effects : Use COSMO-RS to simulate solvation energies in polar aprotic solvents (e.g., ε = 37.5 for DMF) .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer :

- Data Refinement : Use SHELXL for high-resolution refinements. Flag disordered regions (e.g., ethyl ester groups) with PART instructions and apply restraints to bond distances/angles .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy).

- Case Study : Compare two polymorphs (e.g., monoclinic vs. triclinic) to identify packing effects on Br···O interactions .

Q. What strategies are effective for analyzing substituent effects on bioactivity in this compound analogs?

Methodological Answer :

-

SAR Studies : Synthesize analogs with varying substituents (e.g., Cl, CF₃ at position 6) and correlate log values (HPLC-derived) with cytotoxicity (IC₅₀) in cancer cell lines.

-

Data Table Example :

Substituent log IC₅₀ (μM) Br 2.8 12.3 CF₃ 3.2 8.7 Cl 2.5 15.1 -

Statistical Analysis : Perform multivariate regression to isolate electronic (Hammett σ) vs. lipophilic contributions .

Q. Guidelines for Experimental Design

Propriétés

IUPAC Name |

ethyl 6-bromoisoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTJPPHSTFPCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.